molecular formula C5H7N3OS B160484 3-Aminothiophene-2-carbohydrazide CAS No. 137844-98-5

3-Aminothiophene-2-carbohydrazide

Cat. No. B160484
M. Wt: 157.2 g/mol
InChI Key: GKLNRCFUWGEIHR-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carbohydrazide is a chemical compound with the molecular formula C5H7N3OS and a molecular weight of 157.19358 . It is a derivative of 3-aminothiophene-2-carboxamide .


Synthesis Analysis

The synthesis of 3-Aminothiophene-2-carbohydrazide derivatives involves starting from 3-amino-thiophene-2-carboxylic acid methyl ester . A series of functionalized 3-aminothiophene-2-acylhydrazone derivatives were designed, synthesized, and bioassayed . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-Aminothiophene-2-carbohydrazide is characterized by NMR and MS . Further analysis of the crystal structure reveals that it crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

The chemical reactions of 3-Aminothiophene-2-carbohydrazide involve the formation of arylidenehydrazide derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminothiophene-2-carbohydrazide include a melting point of 155–157 °C . It is a white solid . The compound is characterized by IR (KBr) cm −1: 3301 (ν NH), 1638 (ν CO), 1599 (ν CN) .

Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of novel thiophene-containing compounds using 3-aminothiophene-2-carbohydrazide derivatives and evaluated their antimicrobial activities. The findings revealed that these compounds display different levels of inhibitory effects on pathogenic bacteria and fungi, with some showing a significant antibacterial effect compared to their analogues (Gaber & Bagley, 2011).

Antimicrobial Activity

Another research focused on the synthesis of novel 2-aminothiophene derivatives and evaluated their antimicrobial activity. The study showed that these compounds possess potential as antimicrobial agents (Prasad et al., 2017).

Dye Chemistry

The Gewald reaction, which synthesizes 2-aminothiophenes, is significant in dye chemistry. This process is crucial for the synthesis of azo dyes and has been used to create electron-withdrawing groups, resulting in bathochromic shifts for deeper dye colors (Sabnis, 2016).

Antibacterial Activity of N-Benzyl Substituted Derivatives

Research on the synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives found these compounds to have good antibacterial activity against Gram-negative and Gram-positive bacteria (Anonymous, 2019).

Allosteric Modulation and Therapeutic Agents

2-Amino-3-acylthiophenes, related to 3-aminothiophene-2-carbohydrazide, have been studied for their role in allosterically modulating the A(1) adenosine receptor and as intermediates in the synthesis of therapeutic agents (Aurelio et al., 2011).

Molecular Weight Inhibitors in Pharmaceutical Industry

The Gewald multicomponent reaction, which includes the synthesis of 2-aminothiophene derivatives, is utilized in the pharmaceutical industry, mainly for producing small molecular weight inhibitors (Huang & Dömling, 2011).

Antitumor Activities

A study focused on synthesizing novel 2-aminothiophene derivatives using the Gewald methodology and evaluated their potential as antitumor agents against human tumor cell lines (Khalifa & Algothami, 2020).

Future Directions

Future research directions could involve the development of new 3-Aminothiophene-2-carbohydrazide derivatives with enhanced biological activities. Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

3-aminothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,6-7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLNRCFUWGEIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YKC Da Silva, CTM Reyes, G Rivera, MA Alves… - Molecules, 2014 - mdpi.com
… General Procedure for the Preparation of 3-Aminothiophene-2-Carbohydrazide Derivatives 5a–i Under anhydrous conditions 3-aminothiophene-2-carbohydrazide (1.0 mmol), ethanol (…
Number of citations: 16 www.mdpi.com
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
… 3-Aminothiophene-2-carbohydrazide (34): This compound was prepared from ethyl 3-… ): This compound was synthesized from 3-aminothiophene-2-carbohydrazide 34, according to the …
MG Reinecke, TA Woodrow… - The Journal of Organic …, 1992 - ACS Publications
… 3-Aminothiophene-2-carbohydrazide (3a). A solution of 6.90 g (44 mmol) of methyl 3-aminothiophene-2-carboxylate (2a),20,21 12.5 mL of 95% ethanol,and 13 mL of 85% aqueous …
Number of citations: 12 pubs.acs.org
SM Chavan - lib.unipune.ac.in
… acylhydrazones 176 from methyl 3-aminothiophene-2-carbohydrazide 175 and demonstrated their analgesic and anti-inflammatory activities.(Scheme 47) …
Number of citations: 2 lib.unipune.ac.in
C Li - 2004 - search.proquest.com
Natural products have played and continue to play an invaluable role in the drug discovery process related to all disease types. One advantage of medicinal plants is that some …
Number of citations: 3 search.proquest.com

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